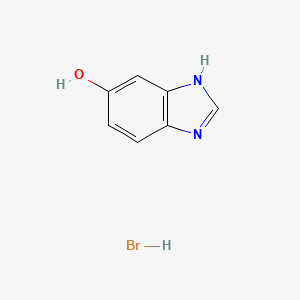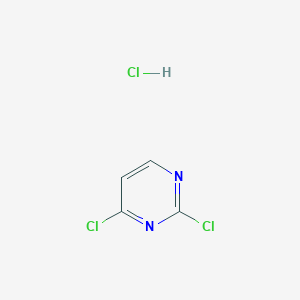
2,4-Dichloropyrimidine hydrochloride
描述
2,4-Dichloropyrimidine hydrochloride is a chemical compound belonging to the pyrimidine family, characterized by the presence of two chlorine atoms at the 2 and 4 positions on the pyrimidine ring. Pyrimidines are aromatic heterocyclic compounds that play a crucial role in various biological processes, including serving as building blocks for DNA and RNA. Due to its unique structure, this compound has found applications in various fields, including medicinal chemistry, agrochemicals, and material science.
作用机制
Target of Action
The primary target of 2,4-Dichloropyrimidine hydrochloride is the inhibin subunit alpha (InhA) . InhA plays a crucial role in the regulation of follicle-stimulating hormone secretion from the anterior pituitary, which is vital for reproductive function.
Mode of Action
This compound interacts with its targets through a process known as nucleophilic aromatic substitution (S NAr) reaction . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (S NAr) reaction possible .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of 4,6-disubstituted pyrimidines . Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .
Pharmacokinetics
The compound’s solubility and toxicity are known to be significant factors influencing its bioavailability .
Result of Action
It is known that the compound is a human skin sensitizer , indicating that it can trigger an immune response upon contact with the skin.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity can be affected by the presence of organolithium reagents . Additionally, the compound’s solubility and stability can be influenced by factors such as temperature and pH .
生化分析
Biochemical Properties
2,4-Dichloropyrimidine hydrochloride plays a significant role in biochemical reactions. It is often used as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry . The exact enzymes, proteins, and other biomolecules it interacts with can vary depending on the specific reaction or process it is involved in. The nature of these interactions typically involves the formation of covalent bonds, where the dichloropyrimidine moiety acts as an electrophile .
Cellular Effects
The effects of this compound on cells and cellular processes are largely dependent on the specific biochemical reactions it is involved in. It can influence cell function by participating in the synthesis of molecules that play key roles in cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary widely and are often dependent on the context of the particular biochemical pathway or process.
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its role as a building block in the synthesis of more complex molecules. It can participate in various types of reactions, including nucleophilic substitutions and cross-coupling reactions . These reactions can lead to changes in gene expression, enzyme activation or inhibition, and other molecular effects.
Metabolic Pathways
This compound can be involved in various metabolic pathways, depending on the specific biochemical reactions it participates in. It can interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues can depend on various factors, including its chemical properties and the specific cellular context. It could potentially interact with various transporters or binding proteins, and could have effects on its localization or accumulation within cells .
Subcellular Localization
The subcellular localization of this compound can depend on various factors, including its chemical properties and the specific cellular context. It could potentially be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: 2,4-Dichloropyrimidine hydrochloride can be synthesized through several methods. One common approach involves the chlorination of pyrimidine using reagents such as sulfuryl chloride or phosphorus pentachloride. Another method includes the direct chlorination of 2,4-dihydroxypyrimidine with thionyl chloride or phosphorus oxychloride .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as chlorination, purification, and crystallization to obtain the final product.
化学反应分析
Types of Reactions: 2,4-Dichloropyrimidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki coupling reactions to form diarylated pyrimidines
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or thiols can be used under basic conditions.
Suzuki Coupling: Palladium catalysts and boronic acids are typically employed under microwave-assisted conditions for efficient coupling.
Major Products Formed:
Substituted Pyrimidines: Products with various functional groups replacing the chlorine atoms.
Diarylated Pyrimidines: Formed through coupling reactions, these compounds have applications in medicinal chemistry.
科学研究应用
2,4-Dichloropyrimidine hydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.
Agrochemicals: It is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests.
Material Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.
相似化合物的比较
2,4-Dichloropyrimidine: The parent compound without the hydrochloride group.
2,4-Dichloro-5-methylpyrimidine: A derivative with a methyl group at the 5 position.
2,4-Dichloroquinazoline: A structurally related compound with a fused benzene ring.
Uniqueness: 2,4-Dichloropyrimidine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group, which can influence its solubility and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications.
属性
IUPAC Name |
2,4-dichloropyrimidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2.ClH/c5-3-1-2-7-4(6)8-3;/h1-2H;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTPLPMMPOKGNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


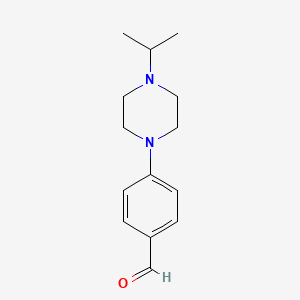

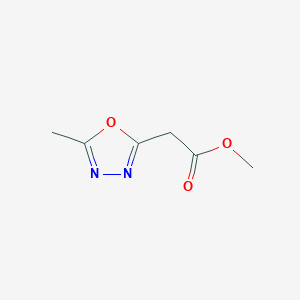
![2',7'-dibromospiro[3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-8,9'-fluorene]](/img/structure/B3113734.png)
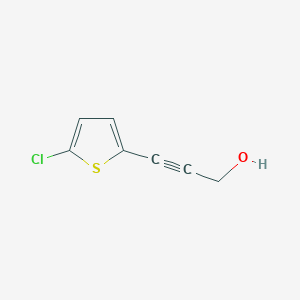
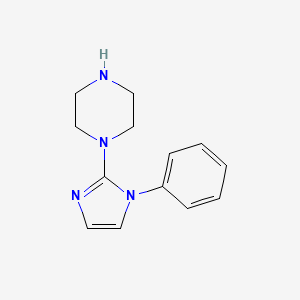
![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B3113756.png)
![tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate](/img/structure/B3113759.png)
![3,5,6,7,8,9-Hexahydro-4H-pyrimido[4,5-d]azepin-4-one dihydrochloride](/img/structure/B3113766.png)
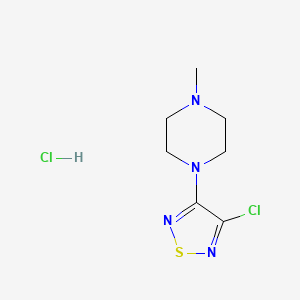

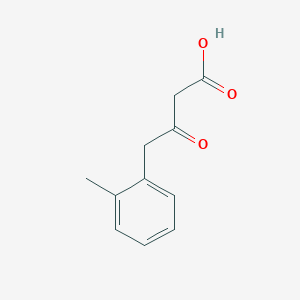
![[3-(1H-imidazol-1-ylmethyl)phenyl]amine dihydrochloride](/img/structure/B3113816.png)
